molecular formula C7H11BrF2 B6185086 3-bromo-1,1-difluorocycloheptane CAS No. 2680532-81-2

3-bromo-1,1-difluorocycloheptane

Cat. No.: B6185086
CAS No.: 2680532-81-2
M. Wt: 213.1
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Description

3-Bromo-1,1-difluorocycloheptane is a halogenated cycloalkane featuring a seven-membered carbon ring (cycloheptane) substituted with a bromine atom at the 3-position and two fluorine atoms at the 1-position. This compound belongs to a broader class of bromofluoroalkanes, which are of interest in organic synthesis, materials science, and pharmaceuticals due to their unique electronic and steric properties.

Properties

CAS No.

2680532-81-2

Molecular Formula

C7H11BrF2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,1-difluorocycloheptane typically involves the halogenation of cycloheptane derivatives. One common method is the bromination of 1,1-difluorocycloheptane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts and specific reaction parameters are employed to maximize the efficiency and yield of the desired product. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form difluorocycloheptene derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 1,1-difluorocycloheptanol or 1,1-difluorocycloheptylamine.

    Elimination: Formation of 1,1-difluorocycloheptene.

    Oxidation: Formation of 1,1-difluorocycloheptanone.

    Reduction: Formation of 1,1-difluorocycloheptane.

Scientific Research Applications

3-bromo-1,1-difluorocycloheptane is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the study of reaction mechanisms.

    Biology: In the development of fluorinated analogs of biologically active molecules.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-1,1-difluorocycloheptane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. The presence of fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable intermediate in drug discovery and material science.

Comparison with Similar Compounds

Cyclohexane Analogs

  • 3-Bromo-1,1-difluorocyclohexane: A six-membered ring analog with bromine and fluorine substituents.
  • 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one : A bicyclic bromofluorinated ketone. The rigid bicyclic framework and ketone group enhance electrophilicity, making it reactive in nucleophilic substitutions. However, its use in fragrances is restricted due to insufficient safety data .

Linear Chain Analogs

  • 3-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃) : A linear alkane with bromine and trifluoromethyl groups. The absence of ring strain results in a lower boiling point (57–59°C) and higher volatility compared to cyclic analogs .
  • 3-Bromo-1,1,1-trifluoroacetone : A brominated trifluoromethyl ketone. The electron-withdrawing trifluoromethyl group increases acidity at the α-carbon, facilitating reactions like nucleophilic acyl substitutions .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Melting Point (°C)
3-Bromo-1,1-difluorocycloheptane* ~210 (estimated) ~150–170 (est.) ~1.5 (est.) < -50 (est.)
3-Bromo-1,1-difluorocyclohexane 193.0 Not reported Not reported Not reported
3-Bromo-1,1,1-trifluoropropane 176.96 57–59 1.549 -130
3-Bromo-1,7,7-trimethylbicyclo[...] 261.1 Not reported Not reported Not reported

*Estimates for this compound are based on cycloheptane’s larger size and comparisons to cyclohexane analogs .

Key Observations:

  • Volatility : Linear analogs like 3-bromo-1,1,1-trifluoropropane exhibit lower boiling points due to reduced molecular complexity and lack of ring strain .
  • Density : Fluorine and bromine substituents increase density across all compounds, with 3-bromo-1,1,1-trifluoropropane at 1.549 g/cm³ .
  • Conformational Effects: Cycloheptane’s flexibility may enhance solubility in nonpolar solvents compared to bicyclic or rigid structures .

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